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Compound of Interest

2,2,2-Trifluoro-1-(pyridin-3-
yl)ethane-1,1-diol

Cat. No.: B1612316

Compound Name:

In the landscape of modern drug discovery and agrochemical development, the strategic
incorporation of fluorine into bioactive molecules has become a cornerstone of rational design.
[11[2][3][4] The trifluoromethyl (CFs) group, in particular, is a powerful modulator of molecular
properties. Its strong electron-withdrawing nature, high lipophilicity, and exceptional metabolic
stability can dramatically enhance the therapeutic or biological profile of a parent compound.[3]
[4][5][6] When this privileged functional group is appended to a pyridine ring—a ubiquitous
nitrogen heterocycle known for its versatile binding interactions and favorable pharmacokinetic
characteristics—the resulting trifluoromethylpyridine (TFMP) scaffold emerges as a highly
valuable platform for creating novel, high-efficacy agents.[1][2][7][8]

This technical guide, designed for researchers, medicinal chemists, and drug development
professionals, moves beyond a simple catalog of compounds. It aims to provide a deep,
mechanistic understanding of why these derivatives are effective, exploring their structure-
activity relationships (SAR), diverse mechanisms of action, and the experimental
methodologies crucial for their evaluation. As a Senior Application Scientist, my objective is to
illuminate the causality behind the design and testing of these potent molecules, offering both
foundational knowledge and field-proven insights.

The Trifluoromethyl Group: A Bioisostere with
Transformative Impact
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The decision to introduce a CFs group is a deliberate strategy to optimize a molecule's drug-
like properties. Its unique electronic and steric characteristics distinguish it from a simple
methyl group or other halogens, leading to several predictable, advantageous changes.[1][4]

o Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CFs group
highly resistant to oxidative metabolism by cytochrome P450 enzymes.[3][5] This "metabolic
blocking" at a specific position can significantly increase a drug's half-life and oral
bioavailability.

 Lipophilicity and Permeability: The CFs group is highly lipophilic, which can enhance a
molecule's ability to cross cellular membranes.[3][5] This is critical for reaching intracellular
targets or penetrating the tough outer layers of pathogens or pests.

» Binding Affinity: The strong electron-withdrawing nature of the CFs group alters the electron
distribution of the pyridine ring, influencing its pKa and its ability to form crucial hydrogen
bonds or other non-covalent interactions with target proteins.[1][4][5] This can lead to a
substantial increase in binding affinity and potency.

o Conformational Control: The steric bulk of the CFs group can lock the molecule into a
specific, biologically active conformation, improving its selectivity for the intended target.

Logical Relationship: From Physicochemical Effects to
Pharmacological Profile

The following diagram illustrates the logical flow from the intrinsic properties of the CFs group
to the desired pharmacological outcomes.
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Caption: Impact of CF3 group properties on drug profile.

Therapeutic Applications in Oncology: Targeting
Aberrant Signaling

The TFMP scaffold is a prominent feature in many developmental and clinical-stage anticancer
agents, particularly kinase inhibitors.[9] Kinases are crucial nodes in cell signaling pathways
that, when dysregulated, drive cancer cell proliferation and survival. The unique electronics of
the TFMP moiety allow it to form specific and potent interactions within the ATP-binding pocket
of these enzymes.

Inhibition of PIBKIMTOR and EGFR Pathways
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The PI3BK/mTOR and EGFR signaling pathways are frequently hyperactivated in a wide range
of human cancers.

o Bimiralisib (PQR309): This compound is a potent, brain-penetrant, pan-class | PI3K/mTOR
inhibitor.[10] The 2-amino-4-(trifluoromethyl)pyridine moiety forms critical hydrogen bonds
with key aspartate residues in the catalytic pocket of PI3Ky, anchoring the inhibitor.[10] Its
balanced activity against both PI3K and mTOR makes it a powerful dual-inhibitor candidate.
[10]

e Novel EGFR Inhibitors: Researchers have developed 5-trifluoromethylpyrimidine derivatives
that show potent inhibitory activity against Epidermal Growth Factor Receptor (EGFR)
kinase.[11] One lead compound, 9u, demonstrated an ICso of 0.091 uM against EGFR and
sub-micromolar antiproliferative activity against the A549 lung cancer cell line.[11] Further
studies showed it induces apoptosis and arrests the cell cycle in the G2/M phase, consistent
with the mechanism of EGFR inhibition.[11]

Signaling Pathway: PIBK/ImTOR Inhibition

The diagram below shows a simplified representation of the PISK/mTOR pathway and the point
of intervention by a dual inhibitor like Bimiralisib.
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Caption: Simplified PI3K/mTOR signaling and points of inhibition.

Other Oncological Targets
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The versatility of the TFMP scaffold allows it to be adapted for other important cancer targets:

e Proline-rich Tyrosine Kinase 2 (PYK2): Trifluoromethylpyrimidine-based derivatives have
been developed as potent and selective PYK2 inhibitors, which are of interest for their
potential role in cancer and other diseases.[12][13]

e FLT3 and CHK1: 5-trifluoromethyl-2-aminopyrimidine derivatives have been discovered as
potent dual inhibitors of FMS-like tyrosine kinase 3 (FLT3) and checkpoint kinase 1 (CHK1),
targets relevant in acute myeloid leukemia (AML).[14]

o Werner (WRN) Helicase: 2-Amino-4-(trifluoromethyl)pyridine derivatives have shown
promise as inhibitors of WRN helicase, a novel target for cancers with high microsatellite
instability (MSI-H).[9]

E e ity of atives

Compound Target Key Result Cancer Cell
) . Reference
Class/Example Kinase(s) (ICs0) Line
Bimiralisib Pan-Class | PI3Ka: 2.5 nM; )
Various [10]
(PQR309) PI3BK/mTOR mTOR: 17 nM
Pyrimidine
o EGFR 91 nM A549 (Lung) [11]
Derivative 9u
Pyrimidine )
o WRN Helicase 1.52 uM HCT116 (Colon) [9]
Derivative 11g
Aminopyrimidine FLT3: <25 nM; MV4-11
FLT3/ CHK1 _ [14]
30 CHK1: €25 nM (Leukemia)

Applications in Agriculture: Protecting Global Food
Supplies

The TFMP moiety is a critical structural motif in a wide array of modern agrochemicals,
including insecticides, herbicides, fungicides, and nematicides.[1][2][7][15] In this context, the
physicochemical properties imparted by the CFs group contribute to potency, environmental
stability, and systemic movement within the plant.
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¢ Insecticides:

o Flonicamid: A novel insecticide used to control aphids, Flonicamid features a unique 4-
trifluoromethyl-substituted pyridine moiety. It acts as a chordotonal organ modulator,
disrupting insect feeding behavior.[2]

o Chlorfluazuron: This benzoylurea-type insect growth regulator (IGR) inhibits chitin
biosynthesis in larval stages of pests like Lepidoptera.[2] The TFMP group is crucial for its

high insecticidal activity.[2]
e Herbicides:

o Pyroxsulam: An ALS-inhibiting herbicide used to control weeds in cereal crops,
Pyroxsulam contains a 2-methoxy-4-(trifluoromethyl)pyridine substructure.[1][2] The TFMP
group is key to achieving high herbicidal activity while maintaining selectivity and safety for
the crop.[1][2]

e Fungicides & Bactericides:

o Fluopyram: A broad-spectrum fungicide and nematicide, Fluopyram's efficacy is linked to
its TFMP core.

o Novel Bactericides: Recent research has shown that TFMP amide derivatives containing
sulfur moieties exhibit excellent antibacterial activity against plant pathogens like
Xanthomonas oryzae pv. oryzae (X00), which causes bacterial blight in rice.[16] Some
compounds showed better efficacy than commercial standards like thiodiazole copper.[16]

Data Summary: Trifluoromethylpyridine Derivatives in
Agrochemicals
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Primary
Compound Type L Reference
Application | Target

: . . Aphids (feeding
Flonicamid Insecticide [1][2]
blocker)

Lepidoptera larvae
Chlorfluazuron Insecticide (IGR) (chitin synthesis [1][2]
inhibitor)

Grass and broad-
Pyroxsulam Herbicide leaved weeds in [11[2]
cereals (ALS inhibitor)

Broad-spectrum
Fluopyram Fungicide, Nematicide  fungal pathogens and [1][16]
nematodes

o Xanthomonas oryzae
Sulfone F10 Bactericide [16]
pv. oryzae (Xo0)

Experimental Protocols for Biological Evaluation

A rigorous, self-validating experimental workflow is essential to accurately determine the
biological activity of novel TFMP derivatives. The causality behind each step must be
understood to ensure data integrity.

Protocol: In Vitro Kinase Inhibition Assay (Luminescent
ADP-Glo™ Format)

This protocol describes a common method for quantifying the inhibitory potential of a
compound against a target kinase. The principle is based on measuring the amount of ADP
produced in the kinase reaction; less ADP means more inhibition.

Rationale: This assay format is highly sensitive, has a broad dynamic range, and is amenable
to high-throughput screening. Using ATP at its Michaelis constant (Km) concentration provides
a standardized condition for comparing ICso values across different studies and inhibitors.

Step-by-Step Methodology:
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o Compound Preparation:

o Prepare a 10 mM stock solution of the test TFMP derivative in 100% DMSO.

o Perform a serial dilution (e.g., 1:3) in DMSO to create a concentration gradient (e.g., from
10 mM down to 0.5 pM). This range is crucial for capturing the full dose-response curve.

o Transfer a small volume (e.g., 1 pL) of each dilution into the wells of a 384-well assay
plate. Include "vehicle only" (DMSO) and "no enzyme" controls.

o Kinase Reaction:

o Prepare a master mix containing the kinase buffer, the target kinase enzyme, and the
specific substrate peptide. The enzyme concentration should be optimized to produce a
robust signal within the linear range of the assay.

o Add the kinase/substrate mix to the wells containing the test compounds.

o Prepare a separate ATP solution at 2x its Km concentration for the specific kinase. Add
this to the wells to initiate the reaction. The final ATP concentration will be 1x Km.

o Incubate the plate at room temperature (e.g., 25°C) for a defined period (e.g., 60 minutes).
This time is optimized to ensure the reaction remains in the linear phase for the
uninhibited control.

» Signal Detection (ADP-Glo™ Reagent Addition):

o Add ADP-Glo™ Reagent to all wells. This reagent simultaneously stops the kinase
reaction by depleting the remaining ATP and converts the ADP produced into a light signal
via a coupled luciferase reaction.

o Incubate for 40 minutes at room temperature to allow for complete ATP depletion.

o Add Kinase Detection Reagent, which contains the luciferase and its substrate, to convert
ADP to ATP and then to light.

o Incubate for another 30 minutes to stabilize the luminescent signal.
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» Data Acquisition and Analysis:
o Read the luminescence on a plate reader.

o Normalize the data using the "vehicle only" (0% inhibition) and "no enzyme" (100%

inhibition) controls.

o Plot the normalized percent inhibition against the logarithm of the compound concentration
and fit the data to a four-parameter logistic equation to determine the 1Cso value.

Workflow Diagram: Kinase Inhibition Assay
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Caption: Workflow for an in vitro kinase inhibition assay.
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Conclusion and Future Outlook

Trifluoromethylpyridine derivatives represent a remarkably successful and versatile scaffold in
the development of biologically active agents.[1][7] The strategic placement of the
trifluoromethyl group on the pyridine ring provides a powerful tool for medicinal and agricultural
chemists to fine-tune physicochemical properties, leading to enhanced potency, selectivity, and
pharmacokinetic profiles.[5][6] From potent kinase inhibitors targeting complex cancer signaling
pathways to highly effective agrochemicals securing the global food chain, the impact of this
chemical class is undeniable.[2][7][9]

The continued exploration of TFMP derivatives, driven by a deeper understanding of structure-
activity relationships and novel biological targets, promises to yield the next generation of
innovative medicines and crop protection agents. As synthetic methodologies become more
advanced, we can expect to see even more complex and precisely tailored TFMP molecules
designed for unparalleled efficacy and safety.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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